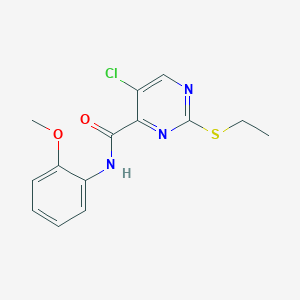![molecular formula C38H34N4O6 B5230736 N,N'-[(4,4'-dioxo-4H,4'H-6,6'-bi-3,1-benzoxazine-2,2'-diyl)dibenzene-4,1-diyl]bis(2,2-dimethylpropanamide)](/img/structure/B5230736.png)
N,N'-[(4,4'-dioxo-4H,4'H-6,6'-bi-3,1-benzoxazine-2,2'-diyl)dibenzene-4,1-diyl]bis(2,2-dimethylpropanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[(4,4’-dioxo-4H,4’H-6,6’-bi-3,1-benzoxazine-2,2’-diyl)dibenzene-4,1-diyl]bis(2,2-dimethylpropanamide) is a complex organic compound characterized by its unique benzoxazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(4,4’-dioxo-4H,4’H-6,6’-bi-3,1-benzoxazine-2,2’-diyl)dibenzene-4,1-diyl]bis(2,2-dimethylpropanamide) typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazine core, followed by the introduction of the dimethylpropanamide groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(4,4’-dioxo-4H,4’H-6,6’-bi-3,1-benzoxazine-2,2’-diyl)dibenzene-4,1-diyl]bis(2,2-dimethylpropanamide) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N,N’-[(4,4’-dioxo-4H,4’H-6,6’-bi-3,1-benzoxazine-2,2’-diyl)dibenzene-4,1-diyl]bis(2,2-dimethylpropanamide) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced thermal stability or mechanical properties.
Mechanism of Action
The mechanism of action of N,N’-[(4,4’-dioxo-4H,4’H-6,6’-bi-3,1-benzoxazine-2,2’-diyl)dibenzene-4,1-diyl]bis(2,2-dimethylpropanamide) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Antimetabolites: Structurally similar to endogenous compounds, used in chemotherapy.
Uniqueness
N,N’-[(4,4’-dioxo-4H,4’H-6,6’-bi-3,1-benzoxazine-2,2’-diyl)dibenzene-4,1-diyl]bis(2,2-dimethylpropanamide) is unique due to its benzoxazine core and the presence of dimethylpropanamide groups. This structure imparts distinct chemical and physical properties, making it valuable for specific scientific and industrial applications.
Properties
IUPAC Name |
N-[4-[6-[2-[4-(2,2-dimethylpropanoylamino)phenyl]-4-oxo-3,1-benzoxazin-6-yl]-4-oxo-3,1-benzoxazin-2-yl]phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34N4O6/c1-37(2,3)35(45)39-25-13-7-21(8-14-25)31-41-29-17-11-23(19-27(29)33(43)47-31)24-12-18-30-28(20-24)34(44)48-32(42-30)22-9-15-26(16-10-22)40-36(46)38(4,5)6/h7-20H,1-6H3,(H,39,45)(H,40,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNSFNNKURUVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC=C(C=C6)NC(=O)C(C)(C)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![diethyl {[(4-isopropylphenyl)amino]methylene}malonate](/img/structure/B5230653.png)
![[1-[(4-methoxy-3-nitrophenyl)methyl]imidazol-2-yl]methanol;hydrochloride](/img/structure/B5230665.png)
![(4-PROPYLPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B5230670.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-dimethoxybenzyl)benzamide](/img/structure/B5230682.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2,5-dichlorobenzamide](/img/structure/B5230700.png)
![6-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5230704.png)
![2,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5230707.png)
![4-bromo-N-[3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B5230718.png)

![6-bromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5230734.png)


